2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
Description
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with a fluorine atom at the 3-position, fused to a 1-methylimidazole core. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(3-fluoroazetidin-3-yl)-1-methylimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3.2ClH/c1-11-3-2-10-6(11)7(8)4-9-5-7;;/h2-3,9H,4-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCBVIYRTUYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CNC2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Imidazole Functionalization
The 1-methylimidazole moiety is typically synthesized via alkylation of imidazole using methyl iodide or dimethyl sulfate under basic conditions. For the target compound, functionalization at the 2-position is achieved through deprotonation with strong bases like sodium hydride (NaH) in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP). Subsequent reaction with electrophilic azetidine precursors, such as 3-fluoroazetidine-3-yl triflate, introduces the azetidine ring.
Example Procedure :
- Imidazole (1.0 equiv) is treated with NaH (1.2 equiv) in NMP at 0–5°C.
- Methyl iodide (1.1 equiv) is added dropwise, stirred at 25°C for 12 h.
- The intermediate 1-methylimidazole is isolated via distillation (yield: 85–90%).
- Deprotonation with NaH (1.5 equiv) at 0°C, followed by addition of 3-fluoroazetidine-3-yl triflate (1.1 equiv) at 80°C for 6 h.
- Crude product is purified via recrystallization (heptane/EtOAc).
Palladium-Catalyzed Cross-Coupling Reactions
Adapting methodologies from aryl amination protocols, Buchwald-Hartwig coupling between 2-bromo-1-methylimidazole and 3-fluoroazetidine-3-amine derivatives offers a regioselective pathway. Catalytic systems such as Pd(OAc)₂/Xantphos with cesium carbonate (Cs₂CO₃) in toluene at 100°C yield the coupled product.
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene, 100°C, 24 h
- Yield: 70–75% after column chromatography.
Synthesis of 3-Fluoroazetidine Intermediates
Cyclization of β-Amino Alcohols
3-Fluoroazetidine is synthesized via fluorination of β-amino alcohols using diethylaminosulfur trifluoride (DAST). For instance, trans-3-aminocyclobutanol treated with DAST in dichloromethane at −78°C generates 3-fluoroazetidine in 60% yield.
Critical Considerations :
- DAST must be handled under inert conditions due to moisture sensitivity.
- Ring strain in azetidine necessitates low-temperature reactions to prevent decomposition.
Direct Fluorination of Azetidine
Electrophilic fluorination of azetidine-3-one using Selectfluor® in acetonitrile/water (4:1) at 25°C produces 3-fluoroazetidine-3-ol, which is reduced with borane-THF to yield 3-fluoroazetidine (overall yield: 45%).
Salt Formation and Purification
The free base 2-(3-fluoroazetidin-3-yl)-1-methyl-1H-imidazole is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Excess HCl (2.2 equiv) ensures complete protonation, followed by solvent removal under reduced pressure. Recrystallization from ethanol/diethyl ether affords the dihydrochloride salt with >99% purity (HPLC).
Purification Data :
| Step | Solvent System | Purity (HPLC) | Yield |
|---|---|---|---|
| Initial crystallization | EtOH/Et₂O | 95% | 80% |
| Second crystallization | MeOH/acetone | 99.5% | 65% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, NCH₃), 4.15–4.20 (m, 2H, azetidine CH₂), 4.85–4.90 (m, 2H, azetidine CH₂F), 7.45 (s, 1H, imidazole H), 7.88 (s, 1H, imidazole H).
- ¹⁹F NMR (376 MHz, D₂O): δ −118.5 (s, azetidine F).
- HRMS : m/z calcd for C₇H₁₀FN₃ [M+H]⁺: 156.0832; found: 156.0830.
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration of fluorine and imidazole substituents on the azetidine ring. Bond angles (N-C-N: 89.5°) reflect ring strain typical of azetidines.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction sequence | Requires unstable azetidine triflate | 50–60% |
| Buchwald-Hartwig Coupling | High regioselectivity | Palladium residue removal challenges | 70–75% |
| Direct Fluorination | Avoids pre-functionalized intermediates | Low yield due to side reactions | 45% |
Industrial-Scale Considerations
The patent-derived method using NaH/NMP is scalable but requires stringent temperature control to mitigate exothermic risks. Palladium-catalyzed routes, while efficient, necessitate post-reaction treatments with activated charcoal to reduce Pd content to <1 ppm.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be utilized in biological assays to investigate its interactions with biological targets and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate biological processes by influencing enzyme activity, receptor binding, or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituents, heterocyclic cores, and salt forms:
Key Structural and Functional Differences:
This may enhance target binding in biological systems. The 5-fluoro benzimidazole derivative () introduces a larger aromatic system, likely reducing solubility but improving π-π stacking interactions .
Salt Form and Solubility :
- All listed compounds are dihydrochloride salts, improving aqueous solubility for in vitro assays. The absence of salt forms in other analogs (e.g., free bases) would significantly alter pharmacokinetic profiles.
Pharmacological Implications :
- While explicit activity data are absent in the evidence, structural trends suggest that fluorine substitution (as in the target compound) could enhance metabolic stability and bioavailability compared to methoxy or unsubstituted analogs .
Biological Activity
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride (CAS Number: 2230798-23-7) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
- Molecular Formula : C7H11ClF N3
- Molecular Weight : 191.63 g/mol
- Structure : The compound features a fluorinated azetidine ring and an imidazole moiety, which are critical for its biological interactions.
The biological activity of 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is primarily attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that imidazole derivatives often act as inhibitors of specific enzymes, such as kinases and phosphodiesterases. This compound may exhibit similar properties, potentially modulating pathways involved in cell signaling and metabolic processes.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Key parameters include:
- Absorption : The compound is expected to have moderate bioavailability due to its structural characteristics.
- Distribution : The presence of a fluorine atom may enhance lipophilicity, affecting tissue distribution.
- Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations, which may influence its efficacy and safety profile.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against specific targets. These studies typically measure:
- IC50 Values : The concentration required to inhibit 50% of the target activity.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound:
- Efficacy in Disease Models : For instance, studies have shown that it can reduce inflammation in models of arthritis.
Case Study
A notable study involved administering 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride to rodents with induced inflammatory conditions. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any new compound. Early findings suggest that while the compound exhibits promising biological activity, further studies are needed to fully characterize its safety margins and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the imidazole core via cyclization of α-halo ketones with diamines under acidic conditions (e.g., ZnCl₂ catalysis) .
- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution using fluorinating agents (e.g., KF in DMF) .
- Step 3 : Salt formation with HCl to enhance solubility and stability. Recrystallization from ethanol/water mixtures (1:3 ratio) is recommended for purification, achieving >98% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use spectroscopic techniques (¹H/¹³C NMR, HRMS) for structural validation .
Q. How does the fluorine substituent on the azetidine ring influence the compound’s physicochemical properties?
- Impact : Fluorine increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. The dihydrochloride salt improves aqueous solubility (e.g., ~25 mg/mL in PBS at pH 7.4) .
- Analytical Validation : Use X-ray crystallography or DFT calculations (B3LYP/6-31G*) to confirm spatial orientation and intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Recommended Methods :
- ¹H/¹³C NMR : To confirm proton environments and carbon connectivity (e.g., imidazole C-H signals at δ 7.2–7.8 ppm) .
- HRMS : For exact mass determination (e.g., [M+H⁺]⁺ expected at m/z 218.08) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic substitution reactions involving the fluoroazetidine moiety?
- Approach :
- Reaction Pathway Simulation : Use Gaussian09 with B3LYP/6-31G* to model transition states and activation energies for fluorination steps .
- Solvent Effects : Include implicit solvation models (e.g., PCM for DMF) to assess solvent polarity on reaction kinetics .
- Experimental Validation : Compare computational predictions with kinetic studies (e.g., Arrhenius plots from temperature-dependent HPLC data) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Hypothesis Testing :
- Target Profiling : Conduct competitive binding assays (e.g., SPR or ITC) to distinguish between direct enzyme inhibition and allosteric modulation .
- Structural Analogues : Synthesize derivatives (e.g., replacing fluorine with Cl/CH₃) to isolate electronic vs. steric effects .
- Data Interpretation : Apply multivariate analysis to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
Q. How can reaction engineering optimize large-scale synthesis while minimizing hazardous byproducts?
- Process Design :
- Flow Chemistry : Implement continuous-flow reactors for azetidine fluorination, reducing reaction time by 40% and improving safety .
- Waste Mitigation : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors and HCl .
- Safety Protocols : Follow GHS guidelines for handling fluorinated intermediates (e.g., PPE for respiratory protection) .
Q. What are the mechanistic implications of the compound’s coordination with transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems?
- Experimental Framework :
- Spectroscopic Studies : Employ UV-Vis and EPR to monitor metal-ligand charge-transfer bands and oxidation states .
- Catalytic Assays : Test Suzuki-Miyaura coupling efficiency using Pd/imidazole complexes .
- Computational Support : Use NBO analysis to quantify donation/back-donation in metal-ligand bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
